3-Oxocyclopentanecarboxylic acid
Description
Significance of Cyclic Keto Acids in Synthetic Chemistry
Cyclic keto acids are a class of organic compounds that possess both a ketone and a carboxylic acid functional group within a ring structure. This dual functionality makes them highly valuable intermediates in organic synthesis. ijcrt.orgmdpi.com The presence of these two reactive sites allows for a diverse range of chemical transformations, including esterification, amidation, reduction, and various carbon-carbon bond-forming reactions. mdpi.comncert.nic.in This versatility enables chemists to construct complex polycyclic and heterocyclic systems, which are often the core structures of pharmaceuticals, natural products, and advanced materials. ijcrt.orgacs.org The constrained cyclic framework also provides a degree of stereochemical control, which is crucial in the synthesis of chiral molecules.
Overview of the Structural Features of 3-Oxocyclopentanecarboxylic Acid
This compound, with the chemical formula C₆H₈O₃, is a solid at room temperature with a melting point of 59-62 °C. sigmaaldrich.com Its structure consists of a five-membered cyclopentane (B165970) ring containing a ketone group at the third position and a carboxylic acid group at the first position. nih.gov This arrangement of functional groups imparts a unique reactivity to the molecule. The carboxylic acid can be readily converted to esters, amides, or acid chlorides, while the ketone is susceptible to nucleophilic attack and can participate in a variety of condensation and reduction reactions. sigmaaldrich.comprepchem.com The spatial relationship between the keto and carboxyl groups also allows for intramolecular reactions, leading to the formation of bicyclic compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₈O₃ | nih.gov |
| Molecular Weight | 128.13 g/mol | sigmaaldrich.comnih.gov |
| Melting Point | 59-62 °C | sigmaaldrich.com |
| IUPAC Name | 3-oxocyclopentane-1-carboxylic acid | nih.gov |
| CAS Number | 98-78-2 | sigmaaldrich.comnih.gov |
Historical Context of Research on Cyclopentanecarboxylic Acids
Research into cyclopentane-based structures has a long history, driven by their presence in numerous natural products. Cyclopentanecarboxylic acid itself has been investigated for its biological activities, including its role as a gibberellin antagonist. researchgate.net Early synthetic efforts focused on the preparation of various substituted cyclopentanecarboxylic acids and their derivatives. chemicalbook.comwikipedia.org One notable historical synthesis involves the ring contraction of a cyclohexane (B81311) derivative, 2-chlorocyclohexanone, through a Favorskii rearrangement to produce methyl cyclopentanecarboxylate, which is then hydrolyzed to the carboxylic acid. wikipedia.org Over time, more sophisticated methods have been developed to access these valuable compounds, including routes starting from adipic acid. google.com The preparation of cyclopentanecarboxylic acid has also been achieved through the reaction of diethyl malonate with 1,4-dibromobutane (B41627) followed by hydrolysis and decarboxylation. patsnap.com
Research Landscape and Current Trends in this compound Chemistry
Current research on this compound and its derivatives is focused on expanding their synthetic utility. ambeed.com A significant area of investigation is its use as a starting material for the synthesis of complex molecules with potential pharmaceutical applications. For example, it can be hydrogenated to prepare 3-hydroxycyclopentanecarboxylic acid or undergo a Curtius rearrangement to form a protected urea (B33335) derivative. sigmaaldrich.com The methyl ester of this compound is also a key intermediate, readily prepared by reacting the acid with diazomethane (B1218177). prepchem.com This ester can then be used in further synthetic transformations. sigmaaldrich.com
Recent studies have explored the use of this compound in biohydroxylation reactions with engineered enzymes like cytochrome P450 BM-3, highlighting a move towards more sustainable and "green" synthetic methods. sigmaaldrich.com The diastereoselective synthesis of complex cyclic structures using iron-catalyzed ring contractions of related cyclic ketones also points to the ongoing innovation in this field. acs.org The development of efficient, atom-economical syntheses of related cyclopentanone (B42830) derivatives, such as the Michael reaction of ethyl 2-oxocyclopentanecarboxylate with methyl vinyl ketone, further underscores the importance of this class of compounds in modern organic synthesis. orgsyn.org
Table 2: Key Reactions and Derivatives of this compound
| Reactant | Reagent(s) | Product | Reference |
|---|---|---|---|
| This compound | Diazomethane in diethyl ether | This compound methyl ester | prepchem.com |
| This compound | Hydrogenation | 3-Hydroxycyclopentanecarboxylic acid | sigmaaldrich.com |
| This compound | Diphenyl phosphoryl azide (B81097), triethylamine (B128534), tert-butanol | Boc-protected 1-(3-oxo)urea derivative | sigmaaldrich.com |
| Ethyl 2-oxocyclopentanecarboxylate | Methyl vinyl ketone, FeCl₃·6H₂O | 2-(3-Oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester | orgsyn.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSNBKRWKBMPOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90281043 | |
| Record name | 3-Oxocyclopentanecarboxylic acid | |
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Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98-78-2 | |
| Record name | 3-Oxocyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Oxocyclopentanecarboxylic acid | |
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| Record name | 3-Oxocyclopentanecarboxylic acid | |
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| Record name | 3-Oxo-1-cyclopentanecarboxylic acid | |
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Synthetic Methodologies for 3 Oxocyclopentanecarboxylic Acid
Classical Synthetic Routes
The traditional syntheses of 3-oxocyclopentanecarboxylic acid have historically relied on robust and well-established organic reactions. These methods often involve the formation of the cyclopentanone (B42830) ring as a key step, followed by functional group manipulations to yield the desired keto-acid.
Dieckmann Cyclization Approaches
The Dieckmann cyclization, an intramolecular Claisen condensation of a dicarboxylic acid ester, stands as a cornerstone for the synthesis of five-membered cyclic β-keto esters. nih.govgoogle.com This reaction is particularly well-suited for the preparation of the cyclopentanone core of this compound. The process typically involves the treatment of a 1,6-diester with a strong base, such as sodium ethoxide, to induce ring closure. prepchem.comorganic-chemistry.org For the synthesis of this compound, a common precursor is a triester of 1,2,4-butanetricarboxylic acid. The intramolecular condensation of this triester leads to a cyclopentanone ring with ester groups that can be further manipulated.
The general mechanism involves the deprotonation of an α-carbon to one of the ester groups, forming an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a tetrahedral intermediate. Subsequent elimination of an alkoxide leaving group results in the formation of the cyclic β-keto ester. organic-chemistry.org The reaction is typically driven to completion by the deprotonation of the acidic α-hydrogen of the newly formed β-keto ester. prepchem.comorganic-chemistry.org
| Starting Material | Base | Product of Cyclization | Reference |
| Triethyl 1,2,4-butanetricarboxylate | Sodium Ethoxide | Diethyl 2-oxocyclopentane-1,3-dicarboxylate | google.com |
| Diethyl adipate (B1204190) | Sodium Ethoxide | Ethyl 2-oxocyclopentanecarboxylate | nih.gov |
Acidic Hydrolysis and Decarboxylation Strategies
Following the Dieckmann cyclization, the resulting β-keto ester is not the final product. To obtain this compound, the ester groups must be removed. This is typically achieved through acidic hydrolysis followed by decarboxylation. nih.govnih.gov Heating the β-keto ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, hydrolyzes the ester functionalities to carboxylic acids. google.comsigmaaldrich.com
| Intermediate | Conditions | Final Product | Reference |
| Diethyl 2-oxocyclopentane-1,3-dicarboxylate | 1. HCl (aq), Heat 2. Decarboxylation | This compound | google.comsigmaaldrich.com |
| Ethyl 2-oxocyclopentanecarboxylate | 1. H3O+, Heat 2. Decarboxylation | Cyclopentanone |
Conversion of Carboxylic Acid Precursors to Ketones
An alternative classical approach involves the transformation of a suitable dicarboxylic acid precursor into the ketone functionality of the target molecule. While direct oxidation methods are now more common, classical routes could involve multi-step sequences. For instance, a dicarboxylic acid such as 1,3-cyclopentanedicarboxylic acid could theoretically be converted. This would involve a more complex series of reactions, potentially including the protection of one carboxylic acid group, conversion of the other to an acid chloride, followed by a reaction to introduce a carbon nucleophile and subsequent deprotection and oxidation. A more direct conceptual pathway, though not a single step, is the intramolecular cyclization of a larger acyclic precursor that already contains the necessary carbon framework and can be manipulated to form the ketone.
Modern and Advanced Synthetic Strategies
More contemporary approaches to the synthesis of this compound focus on improving efficiency, selectivity, and environmental compatibility. These methods include biocatalysis and advanced oxidation techniques.
Biocatalytic Synthesis via Nitrilase Activity
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering mild reaction conditions and high selectivity. Nitrilases, a class of enzymes, are capable of hydrolyzing nitrile compounds directly to the corresponding carboxylic acids. This provides a potential green route to this compound from a nitrile precursor, such as 3-cyanocyclopentanone.
The use of nitrilases can offer high conversion rates and enantioselectivity, which is particularly valuable for producing chiral molecules. For example, various nitrilases have been identified and developed that can catalyze the hydrolysis of a wide range of nitriles to valuable carboxylic acids, including hydroxy acids and other functionalized derivatives. While a specific nitrilase for the conversion of 3-cyanocyclopentanone to this compound is not extensively documented in readily available literature, the general applicability of this enzyme class suggests it is a viable and attractive synthetic strategy. The process would involve the enzymatic hydrolysis of the nitrile group in an aqueous medium, often using whole-cell biocatalysts or isolated enzymes.
| Precursor | Enzyme | Potential Product | Key Advantage | Reference |
| 3-Cyanocyclopentanone | Nitrilase | This compound | Mild conditions, high selectivity, green chemistry | |
| 3-Hydroxyglutaronitrile | Nitrilase | 4-Cyano-3-hydroxybutyric acid | Enantioselective production |
Oxidation-Based Preparations
Modern oxidation methods offer a more direct route to ketones from other functional groups, such as alcohols. The synthesis of this compound can be envisioned through the oxidation of a suitable precursor like 3-hydroxycyclopentanecarboxylic acid. This precursor could potentially be prepared via the hydrogenation of this compound itself, suggesting a potential for a cyclic synthetic/preparative route if different enantiomers were desired or if the hydroxy acid were available from another source.
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, and a variety of modern reagents and catalytic systems are available for this purpose. These can range from chromium-based reagents to more environmentally benign methods employing catalysts and molecular oxygen or other green oxidants. For instance, a patent for the synthesis of the related compound 3-oxocyclobutanecarboxylic acid describes an ozonolysis step to form the ketone, highlighting that oxidation is a key strategy in the preparation of such keto acids. While a specific protocol for the direct oxidation of 3-hydroxycyclopentanecarboxylic acid to this compound is not detailed in the provided search results, this remains a highly plausible and efficient synthetic approach in modern organic chemistry.
| Precursor | Reaction Type | Potential Reagents | Reference Concept |
| 3-Hydroxycyclopentanecarboxylic acid | Oxidation of secondary alcohol | PCC, DMP, Swern oxidation, Catalytic oxidation (e.g., with TEMPO) | |
| 3-Benzylidene cyclobutyl carboxylic acid | Ozonolysis | Ozone, Dimethyl sulfide |
Ring Expansion and Rearrangement Methods
Ring expansion and rearrangement reactions offer a powerful approach to synthesize five-membered rings from smaller, more readily available cyclic precursors. These methods often involve the generation of a reactive intermediate, such as a carbocation, which then undergoes a rearrangement to expand the ring.
One of the classical methods for one-carbon ring expansion is the Demjanov rearrangement . This reaction involves the treatment of a primary amine with nitrous acid to form a diazonium salt, which then rearranges upon loss of nitrogen gas to yield a ring-expanded alcohol. wikipedia.org A significant variation of this is the Tiffeneau-Demjanov rearrangement , which converts a 1-aminomethyl-cycloalkanol to a cycloketone with an expanded ring. wikipedia.orgsynarchive.com This method is particularly useful for the synthesis of five-, six-, and seven-membered rings. wikipedia.org The general transformation can be initiated from a cyclobutanone, which is converted to a cyanohydrin. Subsequent reduction of the nitrile to a primary amine provides the 1-aminomethyl-cyclobutanol precursor for the rearrangement, ultimately yielding a cyclopentanone derivative. libretexts.org
The migratory aptitude of the substituents on the ring can influence the regioselectivity of the rearrangement. wikipedia.orglibretexts.org For instance, in substituted cyclic systems, the group that is better able to stabilize the positive charge will preferentially migrate.
Another relevant rearrangement is the semipinacol rearrangement . A halogenative semipinacol rearrangement can be achieved under mild conditions using oxone/halide and Fenton bromide, which generate reactive halogenating species in situ. organic-chemistry.org This type of rearrangement involves the formation of a halohydrin, which upon activation, undergoes a 1,2-alkyl shift to expand the ring and form a ketone.
Table 1: Comparison of Ring Expansion and Rearrangement Methods
| Method | Precursor | Reagents | Product | Key Features |
|---|---|---|---|---|
| Tiffeneau-Demjanov Rearrangement | 1-Aminomethyl-cycloalkanol | Nitrous Acid (HNO₂) | Cycloketone | One-carbon ring expansion; useful for 5-, 6-, and 7-membered rings. wikipedia.orgslideshare.net |
| Halogenative Semipinacol Rearrangement | Cyclic Allylic Alcohol | Oxone/Halide, Fenton Bromide | α-Halo-ketone | Mild, in situ generation of halogenating species. organic-chemistry.org |
Organometallic Catalysis in Cyclopentanone Ring Formation
Organometallic catalysis has emerged as a powerful tool for the construction of carbocyclic rings, including cyclopentanones. Transition metals such as palladium, rhodium, and ruthenium play a pivotal role in these transformations, enabling a wide range of C-C bond-forming reactions with high efficiency and selectivity.
Palladium-catalyzed reactions are prominent in cyclopentanone synthesis. For instance, the enantioselective decarboxylative allylic alkylation of cyclopentanone enolates allows for the construction of all-carbon quaternary stereocenters. acs.org This method has been successfully applied to the synthesis of α-quaternary cyclopentanones in high yields and enantiomeric excesses. acs.org Another palladium-catalyzed approach involves the [3+2] cycloaddition of palladium-oxyallyl species with 1,3-dienes to furnish cyclopentanones. organic-chemistry.org
Rhodium-catalyzed reactions also offer versatile routes to cyclopentanone derivatives. Cationic Rh(I) complexes can catalyze the isomerization/allyl Claisen rearrangement/intramolecular hydroacylation cascade of di(allyl) ethers to produce substituted cyclopentanones. organic-chemistry.org Furthermore, rhodium(I) catalysts are effective in the [3+2] cycloaddition of cyclopropenones and alkynes, providing a regioselective pathway to cyclopentadienones which can be further functionalized. organic-chemistry.org Rhodium(III)-catalyzed C-H activation of arenes followed by coupling with cyclopropanols leads to the formation of β-aryl ketones through ring-opening of the cyclopropanol. acs.org
Ruthenium-catalyzed reactions , such as the hydrative cyclization of 1,5-enynes, provide an efficient route to cyclopentanone derivatives bearing functionalized side chains. organic-chemistry.org
Table 2: Overview of Organometallic Catalysis in Cyclopentanone Synthesis
| Catalyst System | Reaction Type | Substrates | Product Type | Reference(s) |
|---|---|---|---|---|
| Palladium(0) or Palladium(II) with Chiral Ligands | Decarboxylative Allylic Alkylation | β-Ketoesters | α-Quaternary Cyclopentanones | acs.org |
| Rhodium(I) Complexes | Isomerization/Claisen/Hydroacylation | Di(allyl) ethers | Substituted Cyclopentanones | organic-chemistry.org |
| Rhodium(I) Complexes | [3+2] Cycloaddition | Cyclopropenones and Alkynes | Cyclopentadienones | organic-chemistry.org |
| Ruthenium Complexes | Hydrative Cyclization | 1,5-Enynes | Functionalized Cyclopentanones | organic-chemistry.org |
Radical Cyclization Approaches
Radical cyclization reactions provide a powerful and mild method for the construction of five-membered rings. These reactions proceed through radical intermediates and are often characterized by high levels of regio- and stereoselectivity. The formation of cyclopentane (B165970) rings via radical cyclization typically follows the 5-exo-trig pathway, which is kinetically favored over the alternative 6-endo-trig cyclization according to Baldwin's rules. harvard.edu
A common strategy for synthesizing cyclopentanones involves the intramolecular cyclization of an acyl radical onto a double bond. One method to generate the necessary acyl radical is through the Kolbe decarboxylation of an unsaturated carboxylic acid. This is followed by an intramolecular radical cyclization and a radical-radical cross-coupling process to yield the substituted cyclopentanone. organic-chemistry.org
The generation of acyl radicals can also be achieved using other methods. For example, tert-dodecanethiol can catalyze the generation of acyl radicals, which then undergo intramolecular addition to double bonds to form five- and six-membered cyclic ketones. organic-chemistry.org Photoredox catalysis offers another mild approach for generating acyl radicals from carboxylic acids for subsequent cyclization. nih.gov
While the 5-exo-trig cyclization is generally favored, the less common 5-endo-trig cyclization can also be utilized under specific conditions to construct five-membered rings. rsc.orgresearchgate.net The regioselectivity of the cyclization can be influenced by factors such as the substitution pattern on the alkene and the presence of coordinating groups.
Table 3: Radical Cyclization Approaches to Cyclopentanones
| Radical Generation Method | Cyclization Mode | Precursor Type | Key Features | Reference(s) |
|---|---|---|---|---|
| Kolbe Decarboxylation | 5-exo-trig | Unsaturated Carboxylic Acid | Forms cyclopentanone from a carboxylic acid precursor. | organic-chemistry.org |
| Thiol-Catalyzed | 5-exo-trig | Unsaturated Aldehyde/Ester | Catalytic generation of acyl radicals. | organic-chemistry.org |
| Photoredox Catalysis | Intramolecular Acyl Radical Addition | Aromatic Carboxylic Acids | Metal-free, visible-light-mediated. | nih.gov |
Stereoselective Synthesis Approaches (Refer to Section 4)
The development of stereoselective methods for the synthesis of this compound and its derivatives is crucial for their application in the synthesis of chiral natural products and pharmaceuticals. Asymmetric synthesis of these compounds can be achieved through various strategies, which are discussed in detail in Section 4 of this work. These strategies often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
For example, as mentioned in section 2.2.4, organometallic catalysis offers powerful tools for enantioselective synthesis. The use of chiral ligands in palladium-catalyzed decarboxylative allylic alkylation has been shown to produce α-quaternary cyclopentanones with high enantioselectivity. acs.org Similarly, chiral rhodium complexes are effective catalysts for enantioselective cyclopropanation reactions, which can be precursors to chiral cyclopentanones. nih.govnih.govwikipedia.org
Further details on the stereoselective synthesis of this compound, including substrate-controlled and catalyst-controlled methods, are elaborated in Section 4.
Reactivity and Chemical Transformations of 3 Oxocyclopentanecarboxylic Acid
Reactions of the Ketone Moiety
The ketone group in 3-oxocyclopentanecarboxylic acid is a key center for various chemical reactions, including tautomerism, nucleophilic additions, and derivatizations.
Keto-Enol Tautomerism and Equilibrium Studies
Like other carbonyl compounds with α-hydrogens, this compound undergoes keto-enol tautomerism. libretexts.orglibretexts.org This process involves the interconversion between the keto form (containing the carbonyl group) and the enol form (containing a hydroxyl group and a carbon-carbon double bond). libretexts.org This equilibrium is typically catalyzed by the presence of acid or base. libretexts.orgyoutube.com
Under most conditions, the equilibrium strongly favors the keto tautomer. For a simple ketone like acetone, the keto form constitutes over 99.999% of the mixture. libretexts.org However, the presence of the enol form, even in small amounts, is crucial for many of the ketone's reactions. The stability of the enol tautomer can be influenced by factors such as conjugation and intramolecular hydrogen bonding. youtube.commasterorganicchemistry.com For instance, in 1,3-dicarbonyl compounds, the enol form is significantly stabilized by conjugation and the formation of an internal hydrogen bond, shifting the equilibrium to favor the enol. libretexts.org
The general mechanism for keto-enol tautomerism can proceed under either acidic or basic conditions.
Acid-Catalyzed Tautomerism: In the presence of an acid, the carbonyl oxygen is protonated, making the α-hydrogens more acidic. A weak base, such as water, can then deprotonate the α-carbon to form the enol. youtube.com
Base-Catalyzed Tautomerism: Under basic conditions, a base removes an α-hydrogen to form an enolate ion. Subsequent protonation of the enolate oxygen by a weak acid, like water, yields the enol. youtube.com
Table 1: Factors Influencing Keto-Enol Equilibrium
| Factor | Influence on Equilibrium | Example |
| Conjugation | Stabilizes the enol form by creating a more extended π-system. youtube.commasterorganicchemistry.com | In 2,4-pentanedione, the enol is favored due to conjugation of the double bond with the remaining carbonyl group. libretexts.org |
| Intramolecular Hydrogen Bonding | Stabilizes the enol form through the formation of a six-membered ring via a hydrogen bond. youtube.commasterorganicchemistry.com | The enol of 2,4-pentanedione is stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the other carbonyl oxygen. libretexts.org |
| Aromaticity | If the enol form results in an aromatic ring, it is highly favored. | Phenol exists almost entirely in its enol form due to the aromatic stability of the benzene (B151609) ring. |
Alpha-Alkenylation Reactions
While not directly documented for this compound itself in the provided search results, alpha-alkenylation is a known transformation for ketones. This type of reaction involves the introduction of an alkenyl group at the α-position to the carbonyl.
Formation of Oxime Derivatives
This compound, or more commonly its corresponding ketone, can react with hydroxylamine (B1172632) to form an oxime. numberanalytics.comkhanacademy.org This reaction is a condensation reaction where the carbonyl oxygen is replaced by a =N-OH group, with the elimination of a water molecule. numberanalytics.com The reaction is typically catalyzed by an acid. numberanalytics.com Oximes are important intermediates in organic synthesis and can be used to prepare other functional groups. scribd.com For example, cyclohexanone (B45756) can be converted to cyclohexanone oxime, a key intermediate in the production of ε-caprolactam. google.com The formation of oximes is influenced by factors such as pH, reactant concentration, and temperature. numberanalytics.com
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is also a site for various chemical transformations, most notably esterification.
Esterification Reactions
Esterification is a common reaction of carboxylic acids, including this compound. This reaction involves the conversion of the carboxylic acid to an ester in the presence of an alcohol and an acid catalyst, typically concentrated sulfuric acid. chemguide.co.uk The reaction is reversible, and to favor the formation of the ester, the water produced is often removed. chemguide.co.uk For instance, this compound can be reacted with methanol (B129727) to form its methyl ester. prepchem.comcymitquimica.com A specific method for preparing the methyl ester involves using diazomethane (B1218177) in diethyl ether. prepchem.com
Table 2: Common Esterification Methods
| Method | Reagents | Conditions | Description |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heating chemguide.co.uk | A classic method for ester synthesis from a carboxylic acid and an alcohol. The reaction is an equilibrium process. chemguide.co.uk |
| Reaction with Diazomethane | Diazomethane (CH₂N₂) | Cooled with ice prepchem.com | A high-yield method for preparing methyl esters. Diazomethane is a toxic and explosive gas, requiring careful handling. prepchem.com |
Curtius Rearrangement and Isocyanate Formation
The Curtius rearrangement is a powerful synthetic tool for converting carboxylic acids into primary amines, urethanes, or ureas through an isocyanate intermediate. wikipedia.orgyoutube.com This thermal or photochemical decomposition of an acyl azide (B81097) results in the loss of nitrogen gas and the formation of a highly reactive isocyanate. nih.gov
This compound can undergo a Curtius rearrangement. organic-chemistry.org The process is initiated by converting the carboxylic acid to an acyl azide. This intermediate is typically not isolated and rearranges upon heating to form 3-oxocyclopentyl isocyanate, with the loss of nitrogen gas. nih.gov
The mechanism is understood to be a concerted process where the alkyl group migrates to the nitrogen as the nitrogen gas molecule departs, ensuring the retention of configuration at the migrating carbon. nih.gov
The resulting 3-oxocyclopentyl isocyanate is a versatile intermediate that can be trapped by various nucleophiles. wikipedia.org For instance, reaction with an alcohol, such as tert-butanol, in the presence of reagents like diphenyl phosphoryl azide and triethylamine (B128534), leads to the formation of a stable Boc-protected carbamate (B1207046) derivative. organic-chemistry.org If water is the nucleophile, the isocyanate will form an unstable carbamic acid, which then decarboxylates to yield 3-aminocyclopentanone. Reaction with an amine would yield a urea (B33335) derivative. nih.govnih.gov
Table 1: Key Transformations in the Curtius Rearrangement of this compound
| Starting Material | Intermediate | Key Reagents | Product Type |
|---|---|---|---|
| This compound | 3-Oxocyclopentanecarbonyl azide | Diphenylphosphoryl azide (DPPA), Triethylamine | Isocyanate |
| 3-Oxocyclopentyl isocyanate | - | Alcohols (e.g., tert-butanol) | Carbamate |
| 3-Oxocyclopentyl isocyanate | - | Water | Amine (after decarboxylation) |
Decarboxylation Processes
This compound belongs to the class of compounds known as β-keto acids. A characteristic reaction of β-keto acids is their propensity to undergo decarboxylation (the loss of carbon dioxide) upon heating. rsc.org This process is significantly more facile than for simple carboxylic acids that lack the β-keto group.
The mechanism for the decarboxylation of this compound involves a cyclic, six-membered transition state. rsc.org The carboxylic acid proton is transferred to the carbonyl oxygen of the ketone, while the carbon-carbon bond between the carboxyl group and the α-carbon breaks. This concerted process results in the formation of carbon dioxide and a cyclopentenol (B8032323) intermediate. rsc.org
This enol intermediate is unstable and rapidly tautomerizes to its more stable keto form, cyclopentanone (B42830). The driving force for this reaction is the formation of a stable carbon dioxide molecule and the subsequent formation of the stable ketone. rsc.orgrsc.org
Table 2: Stages of Decarboxylation of this compound
| Stage | Description | Intermediate/Product |
|---|---|---|
| 1. Heating | The molecule adopts a cyclic conformation. | Cyclic transition state |
| 2. Concerted Reaction | Proton transfer and C-C bond cleavage occur simultaneously. | Cyclopentenol and Carbon Dioxide |
| 3. Tautomerization | The unstable enol intermediate rearranges. | Cyclopentanone |
Chemo- and Regioselective Transformations
The presence of two distinct functional groups, a ketone and a carboxylic acid, allows for chemo- and regioselective reactions on this compound. By choosing appropriate reagents and conditions, one functional group can be modified while the other remains intact.
Selective Reduction of the Ketone: The carbonyl group of the ketone can be selectively reduced without affecting the carboxylic acid. This can be achieved using specific reducing agents. For example, catalytic hydrogenation can be employed to prepare 3-hydroxycyclopentanecarboxylic acid. sigmaaldrich.com Another suitable reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), which is a mild reducing agent that typically reduces ketones and aldehydes but not carboxylic acids. youtube.com In contrast, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the carboxylic acid to alcohols. youtube.comgoogle.com
Selective Reaction at the Carboxylic Acid: The carboxylic acid group can be selectively targeted, for instance, in esterification reactions. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, will convert the carboxyl group to an ester while leaving the ketone untouched. libretexts.org For example, reacting this compound with ethanol (B145695) and a catalytic amount of sulfuric acid would yield ethyl 3-oxocyclopentanecarboxylate (B1258031). chemicalbook.com
Table 3: Examples of Chemo- and Regioselective Reactions
| Target Functional Group | Reaction Type | Reagents | Product |
|---|---|---|---|
| Ketone | Reduction | Catalytic Hydrogenation or NaBH₄ | 3-Hydroxycyclopentanecarboxylic acid |
Oxidation Reactions Leading to Ring Cleavage
The cyclic structure of this compound can be opened through specific oxidative cleavage reactions. The Baeyer-Villiger oxidation is a prime example of such a transformation. wikipedia.org
This reaction converts cyclic ketones into lactones (cyclic esters) by inserting an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. sigmaaldrich.com The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. nih.govorganic-chemistry.org
When this compound (or its ester derivative) is treated with a peroxyacid, the ketone is attacked to form a Criegee intermediate. This is followed by the migratory insertion of an oxygen atom. The regioselectivity of the migration depends on the migratory aptitude of the adjacent carbon atoms. In this case, the more substituted carbon atom preferentially migrates. This results in the formation of a six-membered lactone ring, effectively cleaving the original cyclopentanone ring. wikipedia.orgorganic-chemistry.org This transformation is a valuable synthetic route for producing lactones which are key intermediates in the synthesis of various natural products. nih.gov
Another potential method for ring cleavage involves the ozonolysis of a derivative. masterorganicchemistry.comyoutube.com If the ketone were to be converted to an exocyclic double bond (e.g., via a Wittig reaction), subsequent treatment with ozone (O₃) followed by a workup would cleave the double bond, leading to the opening of the ring and the formation of a linear dicarbonyl compound. masterorganicchemistry.comlibretexts.org
Table 4: Oxidative Ring Cleavage Reactions
| Reaction | Oxidizing Agent | Intermediate | Product Type |
|---|---|---|---|
| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | Criegee Intermediate | Lactone |
Stereochemical Aspects and Asymmetric Synthesis of 3 Oxocyclopentanecarboxylic Acid and Its Derivatives
Enantiomeric Forms and Optical Activity
3-Oxocyclopentanecarboxylic acid possesses a chiral center at the carbon atom bearing the carboxyl group, leading to the existence of two enantiomeric forms: (R)-3-Oxocyclopentanecarboxylic acid and (S)-3-Oxocyclopentanecarboxylic acid. nih.govnih.gov These enantiomers are non-superimposable mirror images of each other and, as such, exhibit optical activity. libretexts.orglibretexts.org This means they have the ability to rotate the plane of plane-polarized light. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) by an equal magnitude. libretexts.orglibretexts.org A mixture containing equal amounts of both enantiomers is known as a racemic mixture and is optically inactive because the rotations of the individual enantiomers cancel each other out. libretexts.org
The specific rotation is a characteristic physical property of a chiral compound and is dependent on the temperature, the wavelength of the light used, and the solvent. While the racemic form of this compound has a melting point of 59-62 °C, the properties of the individual enantiomers, including their specific rotation, are crucial for applications where stereochemistry is critical. sigmaaldrich.com
Table 1: Enantiomers of this compound
| Enantiomer | IUPAC Name | PubChem CID |
| (S)-enantiomer | (1S)-3-oxocyclopentane-1-carboxylic acid | 854143 |
| (R)-enantiomer | (1R)-3-oxocyclopentanecarboxylic acid | - |
Data sourced from PubChem. nih.gov
Chiral Resolution Techniques
The separation of a racemic mixture into its constituent enantiomers is a critical process known as chiral resolution. For this compound, classical and modern resolution techniques have been employed.
A widely used method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral base. wikipedia.org In the case of this compound, the naturally occurring and optically active alkaloid brucine (B1667951) has been utilized as a resolving agent. nih.govsioc-journal.cn The reaction of the racemic acid with brucine results in the formation of two diastereomeric salts: ((R)-acid)-((−)-brucine) and ((S)-acid)-((−)-brucine).
These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.orgnii.ac.jp One of the diastereomeric salts will preferentially crystallize from a suitable solvent, leaving the other in the mother liquor. After separation, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid to neutralize the base. Although effective, this method can be laborious, with one report indicating that four sequential crystallizations were necessary to achieve the (R)-enantiomer with 98% enantiomeric excess (ee). nih.gov
Crystallization-induced diastereomer transformation (CIDT) is a powerful technique that can overcome the 50% yield limitation of classical resolution. nih.govrsc.org This method is applicable when the undesired diastereomer in solution can be epimerized to the desired, less soluble diastereomer, which then crystallizes out of solution. This dynamic process can theoretically convert the entire mixture to the desired enantiomer.
For derivatives of this compound, such as ketalized 3-oxocycloalkanecarbonitriles, CIDT has been successfully demonstrated. nih.govrsc.org In this approach, the nitrile derivative is first converted into a diastereomeric ketal using a chiral diol, such as (1R,2R)-1,2-diphenylethane-1,2-diol. nih.gov One of the diastereomers is then selectively crystallized. The undesired diastereomer remaining in the solution can be racemized under basic conditions (e.g., using potassium t-butoxide), allowing for its transformation into the desired diastereomer, which then precipitates. nih.gov This technique has been shown to produce the desired (R)-diastereomer in high yield (95%) and with high diastereoselectivity (97% de). nih.govresearchgate.net
Asymmetric Synthetic Methodologies
To avoid the inherent limitations and potential waste of resolution techniques, asymmetric synthesis has emerged as a more efficient strategy for obtaining enantiomerically pure compounds. These methods aim to directly synthesize a single enantiomer.
Asymmetric reductive amination is a versatile method for the synthesis of chiral amines from ketones or aldehydes. rsc.orgrsc.org In the context of this compound derivatives, this reaction can be envisioned as a pathway to chiral amino acids. While direct asymmetric reductive amination of the keto acid itself can be challenging, the principle can be applied to its derivatives. For instance, the keto group can be reacted with a chiral amine or a combination of an amine and a chiral catalyst to form a chiral imine or enamine intermediate. Subsequent reduction of this intermediate would then lead to the formation of a chiral amine with a preference for one enantiomer. nih.gov Organocatalysts, for example, have been shown to be effective in the asymmetric reductive amination of a variety of ketones. rsc.org
Enzymes are highly efficient and selective catalysts that are increasingly used in organic synthesis. nih.gov Their ability to catalyze reactions with high enantio- and diastereoselectivity makes them ideal for the synthesis of chiral molecules like derivatives of this compound. nih.govrsc.org
While specific enzymatic synthesis routes for this compound are not extensively detailed in the provided context, the general principles of enzymatic synthesis are applicable. For example, a prochiral precursor could be selectively transformed into a single enantiomer of a this compound derivative. Enzymes such as lipases, esterases, or dehydrogenases could be employed for kinetic resolution of a racemic mixture of a derivative, or for the asymmetric transformation of a prochiral substrate. rsc.org The development of novel biocatalysts through protein engineering continues to expand the scope of enzymatic reactions for the synthesis of complex chiral molecules. researchgate.net
Chiral Catalyst-Mediated Reactions (e.g., Palladium-catalyzed Allylic Alkylation)
Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful tool for the enantioselective construction of carbon-carbon bonds, including the formation of chiral centers in cyclic systems. A notable application in the context of cyclopentanones involves the enantioselective decarboxylative allylic alkylation, which provides access to α-quaternary cyclopentanones, valuable precursors to derivatives of this compound.
In a seminal study, researchers developed a general method for the enantioselective synthesis of α-all-carbon quaternary cyclopentanones. nih.gov This was achieved through the palladium-catalyzed decarboxylative allylic alkylation of cyclopentanone-derived β-ketoesters. The choice of the chiral ligand was found to be critical for achieving high enantioselectivity. The use of an electronically modified (S)-(p-CF₃)₃-t-BuPHOX ligand, in conjunction with a palladium catalyst, afforded α-quaternary cyclopentanones in high yields (up to >99%) and excellent enantiomeric excesses (up to 94% ee). nih.gov
The reaction conditions were meticulously optimized. For instance, the reaction of a β-ketoester substrate with a palladium catalyst and the (S)-(p-CF₃)₃-t-BuPHOX ligand in toluene (B28343) at room temperature yielded the desired product with high enantioselectivity. nih.gov The versatility of this method was demonstrated with a range of substituted cyclopentanone (B42830) precursors and various allyl fragments. nih.gov
A key advantage of this methodology is its potential for scalability. A low catalyst loading protocol was successfully developed, utilizing as little as 0.15 mol% of a palladium(II) catalyst, which furnished the product without any loss of enantiomeric excess. nih.gov This highlights the efficiency and economic viability of this catalytic approach for accessing chiral cyclopentanone derivatives.
Table 1: Selected Results for the Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones nih.gov
| Entry | Substrate | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Benzyl-substituted β-ketoester | (S)-t-BuPHOX | Toluene | 20 | - | 87 |
| 2 | Benzyl-substituted β-ketoester | (S)-(p-CF₃)₃-t-BuPHOX | Toluene | 20 | - | 89 |
| 3 | Ester-substituted β-ketoester | (S)-(p-CF₃)₃-t-BuPHOX | Toluene | 20 | >99 | 91 |
| 4 | Ester-substituted β-ketoester | (S)-(p-CF₃)₃-t-BuPHOX | 2:1 Hexanes/Toluene | 20 | - | 88 |
Data sourced from a study on the enantioselective construction of all-carbon quaternary centers on cyclopentanones. nih.gov
Use of Chiral Auxiliaries and Protecting Groups
In addition to catalytic methods, the use of chiral auxiliaries provides a reliable strategy for controlling stereochemistry in the synthesis of this compound derivatives. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate, directing the stereochemical outcome of subsequent reactions. sigmaaldrich.com After the desired transformation, the auxiliary can be removed and often recovered.
Protecting Groups: The synthesis of this compound often requires the use of protecting groups to mask one of the functional groups (the ketone or the carboxylic acid) while the other is being manipulated. For instance, the ketone can be protected as an acetal, which is stable to many reagents used to modify the carboxylic acid function. nih.govrsc.org Conversely, the carboxylic acid can be protected as an ester, for example, a methyl or benzyl (B1604629) ester, to prevent its acidic proton from interfering with base-mediated reactions or to prevent its reaction with nucleophiles targeting the ketone. libretexts.org The choice of protecting group is crucial and depends on the specific reaction conditions to be employed in subsequent steps. An effective protecting group strategy involves orthogonal protection, where one protecting group can be removed selectively in the presence of another. nih.gov
Chiral Auxiliaries: Evans oxazolidinones are a prominent class of chiral auxiliaries that have been widely used in asymmetric synthesis. sigmaaldrich.com While specific examples detailing the synthesis of this compound using Evans auxiliaries are not prevalent in the readily available literature, the general principle involves the acylation of the oxazolidinone with a suitable carboxylic acid precursor, followed by a diastereoselective alkylation or other C-C bond-forming reaction. The steric bulk of the substituent on the oxazolidinone directs the approach of the electrophile, leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary yields the enantiomerically enriched carboxylic acid derivative.
Another well-established chiral auxiliary is pseudoephedrine. It can be converted into a chiral amide, which then directs the stereoselective alkylation of the α-carbon. nih.govnih.gov This method has proven effective for the synthesis of a variety of chiral carboxylic acids. nih.govnih.gov The application of this methodology to the synthesis of this compound would involve the formation of the pseudoephedrine amide of a suitable cyclopentane (B165970) precursor, followed by a diastereoselective reaction to introduce the desired stereochemistry, and finally, cleavage of the auxiliary.
Configurational Assignment and Stability of Stereoisomers
The unambiguous determination of the absolute configuration of the stereoisomers of this compound is paramount. Several methods can be employed for this purpose, with X-ray crystallography being the most definitive.
Configurational Assignment: The absolute configuration of (S)-3-Oxocyclopentanecarboxylic acid has been determined by X-ray crystallography. nih.gov The crystal structure provides precise information about the three-dimensional arrangement of the atoms in the molecule, thereby establishing its absolute stereochemistry.
Table 2: Crystallographic Data for (±)-3-Oxocyclopentanecarboxylic Acid nih.gov
| Parameter | Value |
| Space Group | P 1 21/c 1 |
| a (Å) | 7.8564 |
| b (Å) | 7.9812 |
| c (Å) | 10.1367 |
| β (°) | 111.862 |
Data obtained from the crystallographic study of (±)-3-Oxocyclopentanecarboxylic acid. nih.gov
In the absence of single crystals suitable for X-ray analysis, spectroscopic methods can provide valuable information for configurational assignment. These include:
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. The resulting spectra, often complex, can be compared with those of known compounds or with theoretical calculations to deduce the absolute configuration. nih.gov
Vibrational Circular Dichroism (VCD): This method measures the differential absorption of left and right circularly polarized infrared radiation. VCD has emerged as a powerful tool for the direct determination of absolute configuration in chiral molecules. nih.gov
Stability of Stereoisomers: The relative stability of the stereoisomers of this compound is influenced by the steric interactions between the substituents on the cyclopentane ring. The five-membered ring of cyclopentane is not planar and adopts puckered conformations (envelope and twist) to relieve torsional strain. The substituents can occupy either pseudo-axial or pseudo-equatorial positions.
In general, for substituted cyclopentanes, the trans isomer, where the substituents are on opposite sides of the ring, is often more stable than the cis isomer, where they are on the same side. This is because the cis isomer can experience greater steric strain due to the proximity of the substituents. However, the relative stability can be influenced by various factors, including the nature of the substituents and the possibility of intramolecular interactions. For this compound, a detailed conformational analysis, likely involving computational methods, would be required to definitively predict the most stable stereoisomer.
Derivatives of 3 Oxocyclopentanecarboxylic Acid: Synthesis and Chemical Significance
Esters of 3-Oxocyclopentanecarboxylic Acid
Esters of this compound are important derivatives that serve as intermediates in various synthetic pathways. Their enhanced stability and solubility in organic solvents compared to the parent carboxylic acid make them suitable for a broader range of reaction conditions.
Methyl Esters: Synthesis and Applications
Synthesis:
Methyl 3-oxocyclopentanecarboxylate (B1258031) can be synthesized from this compound through esterification. guidechem.com A common method involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. guidechem.com The reaction mixture is typically heated to drive the equilibrium towards the formation of the ester. guidechem.com Another method involves the use of diazomethane (B1218177) in diethyl ether, which provides a high yield of the methyl ester under mild conditions. prepchem.com
Table 1: Synthesis of Methyl 3-oxocyclopentanecarboxylate
| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Methanol, Concentrated H₂SO₄ | Heating at 80°C for 1 hour | Methyl 3-oxocyclopentanecarboxylate | 81% | guidechem.com |
Applications:
Methyl 3-oxocyclopentanecarboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. guidechem.comchemicalbook.com One of its primary applications is in the preparation of methyl 3-hydroxycyclopentanecarboxylate through reduction of the ketone functionality. guidechem.com This reduction is often achieved using reducing agents like sodium borohydride (B1222165). guidechem.com The resulting hydroxy ester can then be utilized in the synthesis of a variety of heterocyclic compounds, some of which have shown potential as glutamine synthetase inhibitors. guidechem.com The (R)-enantiomer of methyl 3-oxocyclopentanecarboxylate is specifically noted as a useful intermediate in pharmaceutical synthesis. chemicalbook.com
Ethyl Esters: Synthesis and Applications
Synthesis:
Similar to the methyl ester, ethyl 3-oxocyclopentanecarboxylate is typically synthesized via the esterification of this compound with ethanol (B145695). This reaction is also catalyzed by an acid. ontosight.ai
Applications:
Ethyl 3-oxocyclopentanecarboxylate is a versatile building block in organic synthesis. Its applications include:
Pharmaceutical and Agrochemical Synthesis: It serves as a crucial intermediate in the production of various pharmaceuticals and agrochemicals.
Fragrance Industry: It is used to produce 2-alkyl-3-oxo-cyclopentanecarboxylic acid esters, which possess olfactory properties valuable in perfume compositions.
Biochemical Research: This compound and its derivatives are utilized in studies of enzyme-catalyzed reactions and metabolic pathways. For instance, related compounds have been involved in the catalyzed oxidation of alcohols.
Precursor to Bioactive Compounds: It is a precursor for synthesizing potential therapeutic agents. Derivatives have demonstrated antimicrobial and anthelmintic activities, suggesting their potential as lead compounds for new drugs. The cyclopentane (B165970) ring is a common structural motif in many biologically active molecules, including prostaglandins (B1171923) and steroids.
Reduction Products: 3-Hydroxycyclopentanecarboxylic Acid
The reduction of the ketone group in this compound and its esters leads to the formation of 3-hydroxycyclopentanecarboxylic acid and its corresponding esters. This transformation is a key step in the synthesis of various biologically active molecules.
The reduction can be achieved through hydrogenation. chemicalbook.comsigmaaldrich.com For instance, this compound can be hydrogenated to yield 3-hydroxycyclopentanecarboxylic acid. chemicalbook.com Similarly, the methyl ester, methyl 3-oxocyclopentanecarboxylate, can be reduced to methyl 3-hydroxycyclopentanecarboxylate using sodium borohydride in methanol at low temperatures. guidechem.com
Powerful reducing agents like lithium aluminum hydride can reduce the carboxylic acid group itself to a primary alcohol. libretexts.org Diborane is also effective in reducing carboxylic acids. libretexts.org However, sodium borohydride does not reduce carboxylic acids. libretexts.org
Urea (B33335) Derivatives via Curtius Rearrangement
The Curtius rearrangement is a versatile reaction that converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. nih.gov This reaction proceeds under mild conditions and the resulting isocyanate can be readily transformed into various amine derivatives, including ureas and urethanes. nih.gov
This compound can undergo a Curtius rearrangement. chemicalbook.comsigmaaldrich.comchemicalnor.pt When treated with diphenyl phosphoryl azide and triethylamine (B128534) in tert-butanol, it forms the corresponding Boc-protected 1-(3-oxo)urea derivative. chemicalbook.comsigmaaldrich.com This reaction provides a pathway to introduce a nitrogen-containing functional group, which is a common feature in many biologically active compounds. nih.gov
Methylene (B1212753) and Alkylidene Derivatives
Methylene and alkylidene derivatives of cyclopentanone (B42830) systems are of significant interest due to their presence in various natural products with biological activity. For example, sarkomycin (B75957), which contains a methylene group attached to a cyclopentanone ring, has shown antibiotic and anti-tumor properties. eijppr.com
The synthesis of α-alkylidene-β-ethoxycarbonyl cyclopentanones has been reported, and these compounds have been evaluated for their potential as drug candidates through in-silico studies. eijppr.com The synthesis of methylene and alkylidenecyclopropane derivatives has also been extensively reviewed. nih.gov These synthetic methods can potentially be adapted for the derivatization of this compound, introducing exocyclic double bonds that can serve as handles for further functionalization or as key structural elements for biological activity.
Aminocyclopentanecarboxylic Acid Derivatives
Aminocyclopentanecarboxylic acid derivatives are important compounds, with some acting as ligands for glutamate (B1630785) receptors in the central nervous system. google.comresearchgate.net The synthesis of these derivatives often involves the transformation of a keto group into an amino group.
One synthetic approach starts from homochiral 3-oxocyclopentanecarboxylic acids. researchgate.net Asymmetric reductive amination of the keto acid can produce cis- and trans-3-aminocyclopentanecarboxylic acids. researchgate.net For example, reductive amination of methyl 3-oxocyclopentanecarboxylate with a chiral amine can lead to the formation of optically active methyl 3-aminocyclopentanecarboxylates. researchgate.net Subsequent hydrolysis of the ester yields the desired aminocyclopentanecarboxylic acid. researchgate.net
Another strategy involves the hydrogenation of cyclopentene (B43876) derivatives. For example, 1-aminocyclopentane-1,3,4-tricarboxylic acid triethyl ester can be synthesized by the hydrogenation of the corresponding cyclopentene precursor using a platinum oxide catalyst. google.com These methods highlight the importance of this compound as a starting material for accessing stereochemically defined aminocyclopentane derivatives.
Other Functionalized Derivatives and Intermediates
The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of functionalized derivatives. These derivatives, along with various intermediates, are of significant chemical interest due to their role as key building blocks in the preparation of complex organic molecules, including pharmaceuticals and natural products. The reactivity of the ketone and carboxylic acid functionalities allows for diverse chemical modifications, leading to a broad spectrum of substituted cyclopentane rings.
Synthesis of Functionalized Derivatives
The chemical literature describes numerous methods for introducing additional functional groups onto the this compound ring. These functionalizations can be targeted at various positions of the cyclopentane ring, leading to a diverse range of derivatives with unique chemical properties.
One common strategy involves the Dieckmann condensation of appropriately substituted dicarboxylic acid esters. For instance, the cyclization of diethyl adipate (B1204190) using a base like sodium ethoxide is a classic method for forming the cyclopentanone ring, which can then be further modified. brainly.inpsu.edugaylordchemical.comrsc.org A procedure has been developed for the synthesis of 2,4-substituted 3-oxo-1-phenylcyclopentane-1-carboxylic acids. researchgate.net This method involves the successive alkylation of phenylacetonitrile (B145931) followed by a Dieckmann cyclization. researchgate.net
Another approach involves the direct functionalization of the this compound core. For example, chlorination of 1-benzyl-2-oxo-cyclopentanecarboxylic acid methyl ester with chlorine in acetic acid yields the corresponding 1-benzyl-3,3-dichloro-2-oxo-cyclopentanecarboxylic acid methyl ester. taltech.ee
Furthermore, amino-functionalized derivatives have been synthesized. The isomers of 1-amino-1,3-cyclopentanedicarboxylic acid, which act as neuronal excitants, have been prepared from the known (+)-S and (-)-R isomers of this compound. nih.gov The synthesis of cis- and trans-3-amino-cyclopentanecarboxylic acid ethyl ester has also been explored, with the geometric isomerism significantly influencing the molecular properties.
The following table summarizes some of the functionalized derivatives of this compound and their synthetic precursors.
| Derivative Name | Precursor(s) | Key Reaction Type | Reference(s) |
| Methyl 2-oxocyclopentane-1-carboxylate | Dimethyl adipate, Sodium methoxide | Dieckmann condensation | ucla.edu |
| Ethyl 2-carbethoxycyclopentanone | Diethyl adipate, Sodium ethoxide | Dieckmann condensation | gaylordchemical.com |
| 2,4-Substituted 3-oxo-1-phenylcyclopentane-1-carboxylic acids | Phenylacetonitrile, tert-butyl chloroacetate, acrylonitrile/methacrylonitrile | Alkylation, Cyanoethylation, Dieckmann cyclization | researchgate.net |
| 1-Benzyl-3,3-dichloro-2-oxo-cyclopentanecarboxylic acid methyl ester | 1-Benzyl-2-oxo-cyclopentanecarboxylic acid methyl ester, Chlorine | Chlorination | taltech.ee |
| 1-Amino-1,3-cyclopentanedicarboxylic acid isomers | (+)-S and (-)-R isomers of this compound | Multi-step synthesis | nih.gov |
| 3-Amino-cyclopentanecarboxylic acid ethyl ester | 3-Amino-cyclopentanecarboxylic acid, Ethanol | Esterification | |
| (1R,2S)-2-Chloromethyl-3-oxocyclopentanecarboxylic acid | Camphor-derived 3-hydroxymethylnorbornan-2-one | Multi-step synthesis with ring opening | researchgate.net |
Chemical Significance of Intermediates
The true value of this compound and its derivatives often lies in their role as intermediates in the synthesis of more complex and biologically significant molecules. The cyclopentane ring is a common structural motif in a variety of natural products and pharmaceuticals. ontosight.ai
Prostaglandin Synthesis: Methyl and ethyl esters of this compound are important intermediates in the synthesis of prostaglandins, which are lipid compounds with diverse hormone-like effects. ontosight.aicymitquimica.com For example, (R)-3-Oxo-cyclopentanecarboxylic acid methyl ester is a known synthetic intermediate for prostaglandins like Prostaglandin E2 and 6-keto Prostaglandin F1α. bertin-bioreagent.com
Nucleoside Analogues: The enantiopure forms of these derivatives are crucial in medicinal chemistry. Methyl (1R)-3-oxocyclopentane-1-carboxylate serves as a precursor for carbocyclic nucleosides, which have shown potential as antiviral and antitumor agents. taltech.ee These synthetic nucleosides often exhibit enhanced stability and biological activity compared to their natural counterparts.
Other Bioactive Molecules: Derivatives of this compound are also used to synthesize other biologically active compounds. For instance, ethyl 3-oxocyclopentanecarboxylate is a precursor to cyclopentenones, which have demonstrated anti-inflammatory and antimicrobial activities. ontosight.ai Furthermore, substituted derivatives are starting materials for analogs of antibiotics like Sarcomycin and Amidinomycin (B1664864). researchgate.netresearchgate.net The enantiopure (1R,2S)-2-chloromethyl-3-oxocyclopentanecarboxylic acid is a potential precursor for the antitumor agent sarkomycin. researchgate.net
The table below highlights some of the key intermediates derived from this compound and the significant final products they lead to.
| Intermediate | Final Product(s) | Significance of Final Product(s) | Reference(s) |
| Methyl 3-oxocyclopentanecarboxylate | Prostaglandins | Hormone-like effects | cymitquimica.com |
| Ethyl 3-oxocyclopentanecarboxylate | Cyclopentenones | Anti-inflammatory, antimicrobial | ontosight.ai |
| Methyl (1R)-3-oxocyclopentane-1-carboxylate | Carbocyclic nucleosides | Antiviral, antitumor | taltech.ee |
| 2,4-Substituted 3-oxo-1-phenylcyclopentane-1-carboxylic acids | Sarcomycin and Amidinomycin analogs | Antibiotics | researchgate.netresearchgate.net |
| (1R,2S)-2-Chloromethyl-3-oxocyclopentanecarboxylic acid | Sarkomycin | Antitumor agent | researchgate.net |
| 1-Amino-1,3-cyclopentanedicarboxylic acid isomers | - | Neuronal excitants | nih.gov |
Mechanistic Investigations in Reactions Involving 3 Oxocyclopentanecarboxylic Acid
Mechanistic Pathways of Key Synthetic Reactions
Dieckmann Cyclization Mechanism
The synthesis of the 3-oxocyclopentanecarboxylic acid ring system can be achieved through a Dieckmann cyclization, which is an intramolecular Claisen condensation of a diester. orgoreview.comwikipedia.org This reaction is particularly effective for forming five- and six-membered rings. orgoreview.comwikipedia.orglibretexts.org The process is initiated by a base, which deprotonates the α-carbon of one of the ester groups to form a resonance-stabilized enolate ion. fiveable.menumberanalytics.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule. fiveable.menumberanalytics.com This intramolecular attack leads to the formation of a cyclic tetrahedral intermediate. numberanalytics.comorganicchemistrytutor.com The intermediate then collapses, expelling an alkoxide leaving group to form a cyclic β-keto ester. libretexts.orgnumberanalytics.comorganicchemistrytutor.com A crucial aspect of the Dieckmann cyclization is that the resulting β-keto ester is acidic and is readily deprotonated by the alkoxide base generated in the previous step. libretexts.org This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium towards the formation of the cyclized product. libretexts.org An acidic workup is then required to protonate the enolate and yield the final neutral β-keto ester. organicchemistrytutor.com
Decarboxylation Mechanisms
This compound, being a β-keto acid, readily undergoes decarboxylation when heated. jove.com This reaction proceeds through a cyclic, six-membered transition state. jove.commasterorganicchemistry.com The mechanism involves an intramolecular hydrogen bond between the carboxylic acid proton and the ketone's carbonyl oxygen. jove.com This arrangement facilitates a concerted pericyclic reaction where six electrons rearrange, leading to the cleavage of the C-C bond between the carboxyl group and the cyclopentanone (B42830) ring, and the formation of an enol intermediate with the simultaneous release of carbon dioxide. jove.comlibretexts.org The resulting enol then quickly tautomerizes to the more stable ketone, cyclopentanone. jove.com It is important to note that decarboxylation is not simply the loss of CO2 as a leaving group; rather, it is a concerted process. masterorganicchemistry.com
Theoretical studies on the decarboxylation of β-keto acids have shown that a cyclic transition state with nearly complete proton transfer from the carboxylic acid to the β-carbonyl group is involved. nih.gov The activation barrier for the decarboxylation of the neutral acid is significantly higher than that for its corresponding anion. nih.gov
Rhodium(I)-Catalyzed Ketone α-C-H Alkenylation
While direct mechanistic studies on the rhodium(I)-catalyzed α-C-H alkenylation of this compound itself are not extensively detailed in the provided search results, general mechanisms for rhodium-catalyzed ketone α-alkenylation can provide insight. These reactions often involve the use of a bifunctional ligand to assist the rhodium(I) catalyst. acs.orgnih.gov The mechanism for the alkenylation of ketones with internal alkynes, for instance, has been explored through various methods including kinetic monitoring and deuterium-labeling experiments. acs.orgnih.gov
In a related rhodium(III)-catalyzed C-H bond addition of aromatic ketones to allylic alcohols, the ketone's carbonyl group acts as a weakly coordinating directing group. mdpi.com The proposed mechanism involves the initial formation of a Rh(III) complex, followed by coordination of the alkene, migratory insertion into the C-Rh bond, and subsequent β-hydride elimination to yield the alkylated product. mdpi.com Another proposed catalytic cycle for rhodium-catalyzed electrochemical oxidative C-H alkenylation of benzamides involves the generation of a rhodium(III) carboxylate species, ortho C-H metalation to form a rhodacycle, alkene coordination, migratory insertion, β-hydride elimination, and finally, anodic oxidation to regenerate the active rhodium(III) catalyst. snnu.edu.cn
Curtius Rearrangement Mechanism
This compound can be converted into other functional groups via the Curtius rearrangement. sigmaaldrich.comchemicalbook.com This reaction transforms a carboxylic acid into an isocyanate through an acyl azide (B81097) intermediate. nih.govrsc.org The process begins with the conversion of the carboxylic acid to an acyl azide. This can be achieved by treating the corresponding acyl chloride with an azide salt or by using reagents like diphenyl phosphoryl azide. sigmaaldrich.comchemicalbook.comorganic-chemistry.org
The acyl azide then undergoes thermal or photolytic decomposition, leading to the loss of nitrogen gas (N2) and the formation of an acyl nitrene intermediate. This nitrene is highly unstable and rapidly rearranges, with the alkyl group migrating from the carbonyl carbon to the nitrogen atom, to form a stable isocyanate. organic-chemistry.orgjove.com The rearrangement of the acyl azide to the isocyanate is a concerted process. jove.com The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles. For example, reaction with water leads to the formation of an unstable carbamic acid, which spontaneously decarboxylates to yield a primary amine. nih.govorganic-chemistry.org Alternatively, reaction with an alcohol, such as tert-butanol, produces a carbamate (B1207046) (Boc-protected amine). sigmaaldrich.comchemicalbook.com
Reaction Kinetics and Thermodynamic Considerations
The kinetics of the decarboxylation of β-keto acids are influenced by electronic factors. Theoretical studies have calculated the activation barriers for the decarboxylation of various β-keto acids, highlighting the lower barrier for the anionic form compared to the neutral acid. nih.gov For instance, the activation barrier for the decarboxylation of formylacetic acid is predicted to be 28.6 kcal/mol, while the loss of CO2 from its anion has a barrier of only 20.6 kcal/mol. nih.gov
In the context of the Dieckmann cyclization, the reaction is under thermodynamic control. The final deprotonation of the acidic β-keto ester product by the alkoxide base is a key factor that drives the equilibrium towards the cyclized product. libretexts.org Studies on the Dieckmann cyclization of a triester in a homogeneous solution have shown that the most thermodynamically stable enolate of the cyclopentane (B165970) β-keto ester predominates. core.ac.uk
For the 2-oxocyclopentanecarboxylic acid keto-enol system in aqueous solution, the kinetics of ketonization of the enol have been studied. The reaction exhibits a complex rate profile that is dependent on the pH of the solution, which has been interpreted in terms of rate-determining proton transfer to the β-carbon atom of the successively ionized forms of the enol. acs.org The keto-enol equilibrium constants have also been determined, with a pKE of 2.51 for the un-ionized carboxylic acid form and 3.00 for the ionized carboxylate form. acs.org
Intermediates Characterization and Elucidation
The characterization of intermediates is essential for confirming reaction mechanisms. In the synthesis of (RS)-3-oxocyclopentanecarboxylic acid via Dieckmann cyclization, the intermediate mixture obtained from the cyclization of ethyl butane-1,2,2,4-tetracarboxylate was successfully characterized by means of 1H and 13C NMR spectroscopy. researchgate.net
In the Curtius rearrangement, the acyl azide and the resulting isocyanate are key intermediates. nih.govorganic-chemistry.org These intermediates can often be isolated and characterized, or their presence can be inferred from the final products formed upon reaction with nucleophiles. organic-chemistry.org
Stereochemical Control Mechanisms
The control of stereochemistry in reactions involving this compound is a critical aspect of its synthetic utility, enabling the preparation of enantiomerically pure compounds for various applications, including pharmaceuticals. guidechem.com The presence of a stereocenter at the C1 position, along with the prochiral ketone at C3, presents both a challenge and an opportunity for stereoselective transformations. Mechanistic investigations have centered on several key strategies to control the stereochemical outcome of reactions, primarily through classical resolution of racemates and the application of chiral auxiliaries to direct the formation of a desired stereoisomer. guidechem.comwikipedia.org
A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a non-chiral starting material to guide the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereoselective transformation is complete, the auxiliary can be removed, having served its purpose of inducing chirality in the target molecule. wikipedia.org
Diastereomeric Salt Formation and Resolution
One of the foundational methods for obtaining enantiomerically pure this compound is through the classical resolution of a racemic mixture. This technique leverages the formation of diastereomeric salts by reacting the racemic carboxylic acid with a single enantiomer of a chiral base.
Detailed research has shown that racemic this compound can be resolved by forming diastereomeric salts with the chiral resolving agent (-)-brucine. rsc.orgrsc.org The differing physical properties, such as solubility, of the resulting diastereomeric salts allow for their separation. In a documented procedure, obtaining the (R)-enantiomer with an enantiomeric excess (ee) of 98% required four sequential crystallizations, highlighting the meticulous nature of this separation technique. rsc.orgrsc.org
Chiral Auxiliaries in Ketalization Reactions
A more advanced and often more efficient strategy for stereochemical control involves the temporary introduction of a chiral auxiliary. This approach has been successfully applied to derivatives of this compound, such as 3-oxocyclopentanecarbonitrile (B1259417). The ketone group is a prime site for the attachment of a chiral auxiliary through ketalization.
For instance, the reaction of 3-cyanocyclopentanone with a commercially available chiral diol, such as (1R,2R)-1,2-diphenylethane-1,2-diol, serves as an effective method for stereochemical control. rsc.orgrsc.org This reaction converts the chiral ketone into a pair of diastereomeric ketals. These diastereomers can then be separated by methods like fractional crystallization. rsc.org
Further refinement of this method involves a process known as crystallization-induced diastereomer transformation (CIDT). rsc.orgrsc.org This powerful technique allows for the conversion of the undesired diastereomer into the desired one in situ, potentially increasing the yield of the target stereoisomer significantly. In the case of the amide derivative of the ketal, CIDT was successfully employed to obtain the (R)-amide in 95% yield and with a high diastereomeric excess (de) of 97%. rsc.org
The mechanistic basis for the successful separation of these diastereomers lies in their different solid-state packing and intermolecular interactions. X-ray diffraction analysis has revealed that the discrepancy in solubilities between the (R) and (S) diastereomers is a result of differences in their hydrogen bonding networks in the crystal lattice. rsc.orgrsc.org
| Method | Chiral Agent/Auxiliary | Substrate | Key Transformation | Outcome | Reference |
| Diastereomeric Salt Resolution | (-)-Brucine | Racemic this compound | Formation and fractional crystallization of diastereomeric salts | (R)-enantiomer (98% ee) after four crystallizations | rsc.orgrsc.org |
| Chiral Auxiliary/CIDT | (1R,2R)-1,2-diphenylethane-1,2-diol | 3-Oxocyclopentanecarbonitrile derivative (amide) | Ketalization followed by crystallization-induced diastereomer transformation | (R)-amide (97% de, 95% yield) | rsc.org |
Asymmetric Reductive Amination
Homochiral forms of this compound serve as valuable precursors for the asymmetric synthesis of more complex molecules. researchgate.net One such application is in the synthesis of the stereoisomers of the antibiotic amidinomycin (B1664864). researchgate.net The key step in these syntheses involves an asymmetric reductive amination. This reaction transforms the ketone group of the cyclopentanone ring into a chiral amine with a high degree of stereocontrol, leading to the formation of specific stereoisomers of the final product. researchgate.net
Applications of 3 Oxocyclopentanecarboxylic Acid in Advanced Organic Synthesis
Building Block for Complex Natural Products Synthesis
The unique structural features of 3-oxocyclopentanecarboxylic acid make it an ideal precursor for the stereocontrolled synthesis of various complex natural products.
Homochiral forms of this compound are pivotal starting materials in the asymmetric synthesis of the natural antibiotic amidinomycin (B1664864) and its three stereoisomers. The synthesis strategy relies on an asymmetric reductive amination of the keto acid to produce key intermediates. For the cis-isomers of amidinomycin, this involves creating methyl cis-N-(1-phenylethyl)-3-aminocyclo-pentanecarboxylates. In contrast, the trans-isomers are derived from optically pure trans-3-aminocyclopentane-carboxylic acids, which are also obtained from the homochiral keto acids via asymmetric reductive amination of 3-hydroxyiminocyclopentanecarboxylic acids.
This compound is a well-established precursor for the synthesis of sarkomycin (B75957), an antitumor antibiotic. The natural form of sarkomycin is (-)-2-methylene-3-oxocyclopentanecarboxylic acid. prepchem.com The synthesis of both d- and l-isomers of sarkomycin has been achieved starting from optically active 3-cyclopentanone-3-carboxylic acid, which is typically obtained through the resolution of the racemic acid. researchgate.net The absolute configuration of natural sarkomycin has been established through chemical correlation with (+)-3-oxocyclopentanecarboxylic acid. prepchem.com The development of stereocontrolled approaches, some starting from natural products like camphor, allows for the preparation of enantiopure C2-substituted 3-oxocyclopentanecarboxylic acids, which are crucial for accessing specific sarkomycin isomers. nih.govresearchgate.net
While this compound is a key building block for many cyclopentane-containing natural products, its direct role in the synthesis of dihydro-cis-jasmone is not extensively detailed in the surveyed literature. Many established synthetic routes to dihydrojasmone (B1670601) and cis-jasmone utilize different precursors, such as 2-ethoxycarbonyl-4-methoxycarbonyl-3-methyl-2-cyclopentenone. However, related structures like 2-hexyl-3-oxocyclopentanecarboxylic acid methyl ester are noted as fragrance compounds, highlighting the relevance of the substituted this compound core in the fragrance industry. google.com
Pharmaceutical and Agrochemical Intermediates
The reactivity of the ketone and carboxylic acid functional groups makes this compound a valuable intermediate in the production of a wide range of pharmaceutical and agrochemical compounds. google.com Its derivatives, such as (S)-3-Oxo-cyclopentanecarboxylic acid methyl ester, are recognized as useful intermediates for pharmaceutical synthesis.
This compound serves as a fundamental scaffold in drug discovery. The cyclopentane (B165970) ring is a common motif in biologically active molecules, and this acid provides a convenient entry point for creating diverse libraries of compounds. It can undergo various transformations, such as Curtius rearrangement to form corresponding protected urea (B33335) derivatives, or hydrogenation of the ketone to produce 3-hydroxycyclopentanecarboxylic acid, further expanding its utility. The ability to introduce chirality early in the synthesis, starting from resolved this compound, is particularly advantageous for developing stereospecific drug candidates.
Based on available research, this compound is not a direct precursor in the commonly documented synthesis pathways for the antibiotic Gatifloxacin Hydrochloride. The synthesis of Gatifloxacin, a fluoroquinolone antibiotic, typically starts from a quinolone core structure, such as 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid. researchgate.net This core is then condensed with 2-methylpiperazine (B152721) to form the final active pharmaceutical ingredient. researchgate.net While various intermediates are involved in this process, they are derived from the quinolone backbone rather than from this compound.
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 98-78-2 |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| IUPAC Name | 3-oxocyclopentane-1-carboxylic acid |
| Synonyms | 3-Carboxycyclopentanone, Cyclopentanone-3-carboxylic acid |
Table 2: Key Synthetic Applications and Precursors
| Target Molecule | Precursor | Application Area |
|---|---|---|
| Amidinomycin | Homochiral this compound | Natural Product Synthesis (Antibiotic) |
| Sarkomycin | Optically active this compound | Natural Product Synthesis (Antitumor) |
| Gatifloxacin | 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-3-quinoline carboxylic acid | Pharmaceutical Synthesis (Antibiotic) |
Role as a Carboxylic Acid Bioisostere in Medicinal Chemistry
Bioisosteres for carboxylic acids are sought to mimic the acidic nature and hydrogen-bonding capabilities of the carboxyl group while improving properties like lipophilicity and metabolic stability. drughunter.com While this compound is itself a carboxylic acid, its rigid, cyclic structure functionalized with a ketone group makes it a unique scaffold. This framework positions the carboxylic acid moiety in a constrained conformation, which can be advantageous for optimizing binding affinity to a specific biological target. The presence of the ketone group offers an additional point for chemical modification or secondary interactions within a receptor pocket.
The replacement of a simple, flexible alkyl carboxylic acid with a constrained cyclic structure like this compound can be considered a form of non-classical bioisosteric replacement. This approach modifies the spatial arrangement and physicochemical properties of the core structure while retaining the essential carboxylic acid function. The improved structural definition can lead to enhanced selectivity and potency. Common non-classical bioisosteres for carboxylic acids include heterocycles like tetrazoles, acyl sulfonamides, and hydroxamic acids, which offer a range of acidities and steric profiles. drughunter.comenamine.net
Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and Common Bioisosteres
| Functional Group | Typical pKa Range | Key Features | Reference |
|---|---|---|---|
| Carboxylic Acid | ~4-5 | Planar geometry, acts as H-bond donor and acceptor. Can have poor permeability. | scispace.com |
| Acyl Sulfonamide | ~3-5 | Maintains acidity, can increase lipophilicity and metabolic stability. | drughunter.com |
| 5-Substituted Tetrazole | ~4.5-4.9 | Acidity comparable to carboxylic acids, more lipophilic but may have high desolvation energy. | drughunter.com |
| Hydroxamic Acid | ~9 | Less acidic, can chelate metal ions, potential for metabolic liabilities. | nih.gov |
| 3-Hydroxyisoxazole | ~4-5 | Planar, acidic heterocycle found in some natural products. | nih.gov |
Development of Novel Chemical Entities and Reagents
This compound is a valuable and versatile building block in organic synthesis, serving as a starting material for a variety of more complex molecules and novel reagents. cymitquimica.com Its bifunctional nature, containing both a ketone and a carboxylic acid, allows for a wide range of chemical transformations.
Detailed research has demonstrated its utility in creating sophisticated molecular architectures. For instance, the known (+)-S and (-)-R isomers of this compound have been utilized as the foundational starting material for the synthesis of the four isomers of 1-amino-1,3-cyclopentanedicarboxylic acid, a rigid analog of the neurotransmitter glutamate (B1630785). nih.gov These resulting amino acid derivatives were evaluated as neuronal excitants, with one isomer, cis-1R,3R, perfectly mimicking the action of N-methyl-D-aspartic acid (NMDA). nih.gov
Furthermore, homochiral 3-oxocyclopentanecarboxylic acids are key intermediates in the asymmetric synthesis of the natural product amidinomycin and its three stereoisomers. researchgate.net This highlights the compound's importance in accessing structurally complex and biologically relevant targets. The synthesis of d- and l-2-Methylenecyclopentanone-3-carboxylic acid, which shares the same infrared absorption as the natural antibiotic sarkomycin, also starts from optically active this compound. researchgate.net
The reactivity of this compound allows for its conversion into other useful synthetic intermediates. It can undergo hydrogenation to prepare 3-hydroxycyclopentanecarboxylic acid. chemicalbook.comsigmaaldrich.com It is also a substrate for the Curtius rearrangement when treated with diphenyl phosphoryl azide (B81097), which converts the carboxylic acid group into a protected amine, yielding a boc-protected 1-(3-oxo)urea derivative. chemicalbook.comsigmaaldrich.com This transformation is crucial for introducing nitrogen-containing functionalities. The development of methods to produce chiral versions of related building blocks, such as 3-oxocycloalkanecarbonitriles, often relies on the resolution of racemic this compound as a benchmark or starting point. rsc.org Patent literature also describes its use as a key fragment in the construction of novel oxadiazole compounds, which are of interest in pharmaceutical research. google.com.na
Table 2: Examples of Novel Compounds Derived from this compound
| Starting Material | Derived Compound/Reagent | Significance/Application | Reference |
|---|---|---|---|
| (+)-S and (-)-R isomers of this compound | Isomers of 1-Amino-1,3-cyclopentanedicarboxylic acid | Novel neuronal excitants, with one isomer acting as an NMDA mimic. | nih.gov |
| Homochiral 3-Oxocyclopentanecarboxylic acids | Stereoisomers of Amidinomycin | Asymmetric synthesis of a natural product and its analogues. | researchgate.net |
| Optically active this compound | d- and l-2-Methylenecyclopentanone-3-carboxylic acid | Synthesis of compounds related to the natural antibiotic sarkomycin. | researchgate.net |
| This compound | 3-Hydroxycyclopentanecarboxylic acid | Hydrogenation product, a modified building block. | chemicalbook.comsigmaaldrich.com |
| This compound | Boc-protected 1-(3-oxo)urea derivative | Product of Curtius rearrangement, useful for introducing amine groups. | chemicalbook.comsigmaaldrich.com |
| This compound | Novel oxadiazole derivatives | Key fragment for synthesizing complex heterocyclic compounds for pharmaceutical research. | google.com.na |
Analytical and Spectroscopic Techniques in the Study of 3 Oxocyclopentanecarboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 3-Oxocyclopentanecarboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.
In ¹H NMR spectroscopy, the acidic proton of the carboxyl group (–COOH) is particularly characteristic, typically appearing as a broad singlet at a downfield chemical shift, often around 12 ppm. pressbooks.pub The protons on the cyclopentane (B165970) ring produce signals in the aliphatic region, and their specific chemical shifts and coupling patterns confirm the connectivity and stereochemical relationships of the atoms. One supplier confirms that the ¹H-NMR spectrum for their product is consistent with the expected structure. avantorsciences.com
¹³C NMR spectroscopy complements the proton data by identifying the carbon environments. rsc.org Carboxylic acid carbons are typically observed in the 165 to 185 δ range. pressbooks.pub The ketone carbonyl carbon (C=O) has a characteristic downfield shift, while the other sp³-hybridized carbons of the cyclopentane ring appear at higher field strengths. pressbooks.pub These spectral data collectively allow for an unambiguous confirmation of the compound's covalent structure. avantorsciences.comrsc.org
Table 1: Typical NMR Chemical Shift Ranges for Functional Groups in this compound
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Carboxylic Acid (-COOH ) | ~12 (broad singlet) |
| ¹H | Aliphatic (Ring CH , CH₂ ) | 1.5 - 3.0 |
| ¹³C | Carbonyl (C =O) | > 190 |
| ¹³C | Carboxylic Acid (-C OOH) | 165 - 185 |
| ¹³C | Aliphatic (Ring C H, C H₂) | 20 - 50 |
Note: Actual chemical shifts can vary based on solvent and concentration. pressbooks.pub
Mass Spectrometry (MS) for Product Identification and Purity Assessment
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, which is crucial for its identification and purity verification. The compound has a molecular formula of C₆H₈O₃ and a molecular weight of approximately 128.13 g/mol . nih.govnih.gov
Various ionization techniques can be employed. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules like carboxylic acids and is often used for this compound. wiley-vch.de High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula and distinguishing the compound from others with the same nominal mass. researchgate.net For instance, HRMS analysis of a derivative after derivatization with diazomethane (B1218177) confirmed its molecular formula. researchgate.net Mass spectrometers such as the Thermo Fisher Scientific Exactive spectrometer have been used in studies involving derivatives of this compound. rsc.org
Chromatographic Methods for Separation and Analysis (e.g., GC-MS)
Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or complex matrices, as well as for assessing its purity. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly effective hyphenated technique for this purpose. scioninstruments.com
In GC-MS, the sample is first vaporized and separated on a GC column based on volatility and interaction with the column's stationary phase. scioninstruments.com The separated components then enter the mass spectrometer for identification. scioninstruments.com Due to the polarity and lower volatility of the carboxylic acid, derivatization is often performed to convert it into a more volatile ester, such as a methyl ester, making it more amenable to GC analysis. scioninstruments.comkirj.ee For example, the methyl ester of this compound was identified as a component in the pyrolysis tar of oil shale using GC-MS analysis. kirj.ee GC analysis can be performed on systems like an Agilent 6890 N network GC system. researchgate.net The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification and quantification of the compound. wiley-vch.de
X-ray Crystallography for Solid-State Structure Determination (where applicable to derivatives)
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms and molecules in the solid state. While often applied to crystalline derivatives, a crystal structure for racemic (±)-3-Oxocyclopentanecarboxylic acid has been determined. nih.gov
This analysis revealed that the compound crystallizes in the monoclinic space group P 1 21/c 1. nih.gov A significant finding from this study is that this compound is the smallest keto acid known to aggregate in the solid state through catemeric (chain-like) hydrogen bonds, where the carboxylic acid proton of one molecule bonds to the ketone oxygen of the next. nih.govresearchgate.net This contrasts with the more common dimer formation seen in many carboxylic acids. researchgate.net X-ray diffraction has also been instrumental in studying derivatives, such as chiral ketals, revealing how intermolecular hydrogen bonds influence the solubility and separation of different diastereomers. rsc.orgrsc.org
Table 2: Crystallographic Data for (±)-3-Oxocyclopentanecarboxylic Acid
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a | 7.8564 Å |
| b | 7.9812 Å |
| c | 10.1367 Å |
| α | 90.00° |
| β | 111.862° |
| γ | 90.00° |
Data sourced from the Crystallography Open Database via PubChem. nih.gov
Chiral Analytical Methods for Enantiomeric Excess Determination
Since this compound is a chiral molecule, methods to separate its enantiomers and determine the enantiomeric excess (ee) are critical, particularly in asymmetric synthesis.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common technique for this purpose. researchgate.netnih.gov For example, the enantiomers of a hydroxylated derivative of this compound were successfully separated using a Daicel Chiralpak AD-H column. researchgate.net In another study, the resolution of this compound was achieved through diastereomeric salt formation with (–)-brucine, with the enantiomeric excess of the resulting (R)-enantiomer being determined by HPLC. rsc.orgrsc.org The enzymatic conversion of 3-oxocyclopentanecarbonitrile (B1259417) has been shown to produce (S)-3-oxocyclopentanecarboxylic acid with a determined enantiomeric excess of 48 ± 2%. academie-sciences.fr
Another method involves NMR spectroscopy using chiral shift reagents. For instance, the optical purity of a derivative, (R)-3-Oxocyclopentanecarboxylic Acid, was verified by ¹H NMR analysis using Eu(hfc)₃ as a chiral lanthanide shift reagent, which forms diastereomeric complexes that have distinct NMR signals. sci-hub.box
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (±)-3-Oxocyclopentanecarboxylic acid |
| (S)-3-Oxocyclopentanecarboxylic acid |
| (R)-3-Oxocyclopentanecarboxylic acid |
| 3-oxocyclopentanecarbonitrile |
| (–)-brucine |
| Diazomethane |
Future Research Directions and Outlook in 3 Oxocyclopentanecarboxylic Acid Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
While established methods for synthesizing 3-oxocyclopentanecarboxylic acid exist, the future necessitates the development of more sustainable and efficient pathways. Current research has laid the groundwork for several promising avenues. An improved synthesis has been described proceeding through a Dieckmann cyclisation of ethyl butane-1,2,2,4-tetracarboxylate, followed by hydrolysis and decarboxylation. researchgate.net Other approaches include the conversion of 4-methylpentane-1,3,4-tricarboxylic acid's sodium salt into a derivative, 2,2-dimethyl-3-oxocyclopentanecarboxylic acid, by refluxing in acetic anhydride. scribd.com
A significant area for future exploration is biocatalysis. The use of nitrilase enzymes to convert 3-oxocyclopentanecarbonitrile (B1259417) into this compound represents a novel and green approach that circumvents traditional, often harsh, chemical methods. mdpi.comacademie-sciences.fr Further research into identifying and engineering more efficient enzymes could lead to highly effective and environmentally benign production processes. Additionally, methods starting from readily available precursors like 3-alkyl-2-hydroxy-2-cyclopenten-1-ones are being developed, offering alternative synthetic routes. taltech.ee The development of processes that utilize recyclable solvents, such as the kneading synthesis method for related alkoxycarbonyl cyclopentanones which uses recyclable toluene (B28343), also points towards a more sustainable future. google.com
Development of Highly Enantioselective Catalytic Methods
The chirality of this compound is crucial for its application in pharmaceuticals and as a chiral building block. Consequently, a major focus of future research will be the development of highly enantioselective catalytic methods to produce specific stereoisomers. Currently, the separation of racemic mixtures is often achieved through classical resolution, for instance, by forming diastereomeric salts with chiral resolving agents like (-)-brucine, a process that can require multiple crystallizations to achieve high enantiomeric excess. rsc.orgrsc.org Another technique involves the use of chiral auxiliaries, such as (1R,2R)- or (1S,2S)-1,2-diphenylethane-1,2-diol, to form diastereomeric ketals that can be separated. rsc.orgrsc.org
However, the future lies in asymmetric catalysis that directly yields enantiopure products. A key breakthrough in this area is the use of genome-mined nitrilase enzymes, which have been shown to produce (S)-3-oxocyclopentanecarboxylic acid from the corresponding nitrile with moderate enantiomeric excess (ee). academie-sciences.fr Future work will undoubtedly focus on enhancing the enantioselectivity of these biocatalysts through protein engineering and directed evolution. The development of new chiral metal catalysts and organocatalysts for reactions like enantioselective conjugate additions to α,β-unsaturated precursors will also be a critical research direction. rsc.org The demand for enantiopure isomers, such as the (R)- and (S)-enantiomers, as starting materials for complex syntheses, underscores the importance of this research area. researchgate.netambeed.comnih.govchemicalbook.com
| Method | Description | Enantiomeric Excess (ee) / Outcome | Reference |
|---|---|---|---|
| Diastereomeric Salt Resolution | Classical resolution of racemic acid using the chiral base (-)-brucine. | 98% ee for (R)-enantiomer after four crystallizations. | rsc.org |
| Chiral Auxiliary (Ketalization) | Formation of diastereomeric ketals with chiral 1,2-diphenylethane-1,2-diol followed by separation. | Provides access to separated diastereomers. | rsc.orgrsc.org |
| Biocatalytic Hydrolysis | Use of a genome-mined nitrilase (NIT158 from Sphingomonas wittichii) to hydrolyze 3-oxocyclopentanecarbonitrile. | 48 ± 2% ee for (S)-3-oxocyclopentanecarboxylic acid. | academie-sciences.fr |
Investigation of New Reactivity Patterns and Transformations
Understanding and expanding the reactivity of this compound is fundamental to its utility as a synthetic intermediate. Known transformations include the Curtius rearrangement to form urea (B33335) derivatives and hydrogenation of the ketone to yield 3-hydroxycyclopentanecarboxylic acid. sigmaaldrich.comchemicalbook.com The esterified form can be readily prepared and subsequently reduced. prepchem.com
Future studies will likely delve deeper into its unique reactivity. For example, research into the keto-enol equilibrium and the selective generation and trapping of the enol form could unlock new synthetic possibilities. researchgate.net Exploring its participation in multicomponent reactions, cycloadditions, and novel C-H activation strategies will broaden its synthetic applications. The development of new derivatization methods for both the carboxylic acid and ketone functionalities will enable the synthesis of a wider array of complex molecules. rsc.org Comparing its reactivity to related cyclic keto acids, such as 3-oxocyclobutanecarboxylic acid, may provide insights into the effects of ring strain and conformation on chemical behavior, inspiring new research avenues. smolecule.com
Advanced Applications in Medicinal Chemistry and Materials Science
The structural motif of this compound is present in or provides access to numerous biologically active molecules, making it a key target for future applications in medicinal chemistry. Its derivatives have been investigated for a range of potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai
A significant future direction is its use as a chiral scaffold for synthesizing complex pharmaceutical agents. For instance, the enantiomerically pure forms of the acid are crucial starting materials for synthesizing neuronal excitants like the isomers of l-amino-l,3-cyclopentanedicarboxylic acid (ACPD), which are valuable probes for studying glutamate (B1630785) receptors in the central nervous system. Furthermore, the methyl ester of the (1R)-enantiomer serves as a precursor to carbocyclic nucleosides, which have shown promising antiviral (including against HIV) and antitumor properties. The development of nucleoside analogues as potential anticancer and antiviral agents is an active area of research where this compound could play a vital role. taltech.ee The broader class of cyclopentanecarboxylic acids continues to be a source of inspiration for new drug discovery programs. ontosight.ai
In materials science, while applications are less defined, the rigid, functionalized cyclic structure of this compound makes it a candidate for incorporation into novel polymers or functional materials where specific stereochemistry and chemical handles are required. sigmaaldrich.comsigmaaldrich.com
Computational Chemistry and Theoretical Modeling Studies
Computational chemistry is becoming an indispensable tool for predicting molecular properties and guiding experimental work. For this compound, computational methods are already used to determine properties like topological polar surface area (TPSA), partition coefficient (LogP), and the number of rotatable bonds, which are crucial for drug design. ambeed.comchemscene.comambeed.com
Future research will increasingly rely on more advanced theoretical modeling. A key challenge is the accurate prediction of molecular conformation and reactivity. Studies on related strained ring systems have shown that current molecular mechanics models can underestimate ring strain and torsional effects, highlighting the need for hybrid methods that combine Density Functional Theory (DFT) calculations with experimental data like crystallography. Such studies will be vital for understanding the conformational preferences of this compound and its derivatives, which in turn governs their biological activity and reactivity. Theoretical investigations into reaction mechanisms, such as the keto-enol tautomerism or catalytic cycles for its enantioselective synthesis, will provide critical insights for optimizing reaction conditions and designing more efficient catalysts. researchgate.netcolab.ws
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₆H₈O₃ | Defines the elemental composition. nih.gov |
| Molecular Weight | 128.13 g/mol | Basic physical property. nih.gov |
| Topological Polar Surface Area (TPSA) | 54.37 Ų | Predicts drug transport properties. chemscene.comambeed.com |
| XLogP3 | -0.4 | Indicates hydrophilicity. nih.gov |
| Hydrogen Bond Donors | 1 | Influences intermolecular interactions. chemscene.comambeed.com |
| Hydrogen Bond Acceptors | 2 (ChemScene), 3 (Ambeed) | Influences intermolecular interactions. chemscene.comambeed.com |
| Rotatable Bonds | 1 | Relates to conformational flexibility. chemscene.comambeed.com |
Green Chemistry Approaches in this compound Synthesis and Utilization
The principles of green chemistry will increasingly shape the future of chemical synthesis, and the chemistry of this compound is no exception. The goal is to develop processes that are more environmentally benign, reduce waste, and use less hazardous substances.
A major thrust in this area is the use of biocatalysis. As mentioned, employing enzymes like nitrilases for the synthesis of this compound from nitriles is a prime example of a green approach, as it operates under mild conditions (aqueous media, ambient temperature) and can offer high selectivity. mdpi.comacademie-sciences.fr Future research will focus on discovering new enzymes and optimizing these biocatalytic systems for industrial-scale production.
Another key principle is the use of greener solvents. The development of synthetic methods that can be performed in water, ideally without the need for co-solvents or surfactants, is a significant goal. acs.org This "aquachemistry" approach not only reduces reliance on volatile organic compounds but can also simplify product isolation. acs.org Furthermore, designing processes that allow for solvent recycling, as seen in some related syntheses, will be an important aspect of making the production of this compound and its derivatives more sustainable. google.com
Q & A
Q. How should researchers document synthetic procedures and spectral data to ensure reproducibility?
- Answer : Follow standards such as:
- Detailed experimental logs : Include catalyst loading, solvent purity, and reaction time/temperature.
- Raw spectral data : Attach NMR/HRMS spectra with peak assignments in supplementary materials.
- Cross-validation : Compare melting points and optical rotations with literature values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
